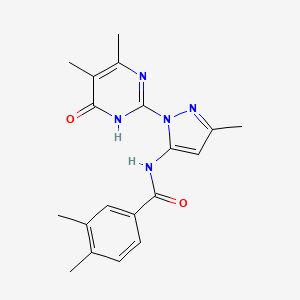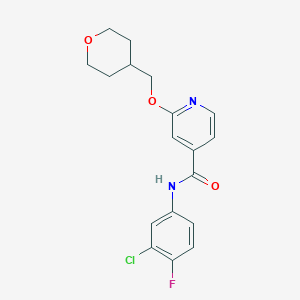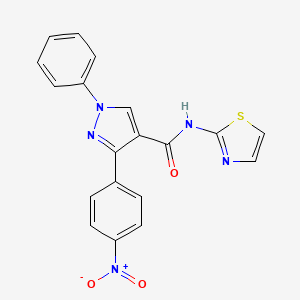![molecular formula C21H17BrFN5O3 B2381162 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine CAS No. 951617-57-5](/img/structure/B2381162.png)
4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their broad range of chemical and biological properties . Piperidines, on the other hand, are a class of organic compounds that contain a six-membered ring with one nitrogen atom and five carbon atoms. They are commonly found in many pharmaceuticals and are known for their wide range of biological activities.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the cyclization of a precursor molecule, often through the use of a dehydrating agent . The synthesis of piperidine derivatives can be achieved through several methods, including the reduction of pyridine or the cyclization of a suitable precursor molecule .Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . Piperidines have a six-membered ring with one nitrogen atom and five carbon atoms.Chemical Reactions Analysis
Oxadiazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the substituents present on the ring . Piperidines can also undergo a variety of reactions, including substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazole and piperidine derivatives can vary widely depending on the specific compound. In general, these compounds are often solids at room temperature and are soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. It results in a series of N-substituted 1,3,4-thiadiazole-2-sulfonamides. Among these derivatives, compounds 7b and 7i exhibit anti-tobacco mosaic virus (TMV) activity . This antiviral potential could be explored further for other viral infections.
Antibacterial and Antifungal Properties
Sulfonamide derivatives, including this compound, have been associated with a wide range of biological activities. In addition to antiviral effects, they have demonstrated antibacterial and antifungal properties . Investigating its efficacy against bacterial and fungal pathogens could be valuable.
Herbicidal Applications
Certain sulfonamide derivatives have shown promise as herbicides for agricultural purposes . Exploring the herbicidal potential of this compound could contribute to sustainable crop protection.
Anticonvulsant Activity
Other 1,3,4-thiadiazoles have displayed anticonvulsant properties . Investigating whether this compound exhibits similar effects could be relevant for neurological research.
Tumor Cell Growth Inhibition
In previous work, related 1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . Considering this compound’s structural similarity, it might be worth exploring its effects on cancer cells.
Neurotoxicity Assessment
Given its unique structure, assessing the neurotoxic potential of this compound could provide insights into its safety profile . Investigating its impact on acetylcholinesterase (AChE) activity and oxidative stress markers (such as malondialdehyde, MDA) in brain tissue would be informative.
Wirkmechanismus
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been used in the development of new drugs and show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could influence its interaction with its targets.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to show better hydrolytic and metabolic stability , which could potentially impact its bioavailability.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFN5O3/c1-26-11-17-19(25-26)20(30)28(10-13-6-8-14(23)9-7-13)21(31)27(17)12-18(29)24-16-5-3-2-4-15(16)22/h2-9,11H,10,12H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEZPRFPHIGPAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3Br)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)
![(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride](/img/structure/B2381085.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2381086.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2381088.png)
![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)
![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)


![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2381094.png)
![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/no-structure.png)
![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)
